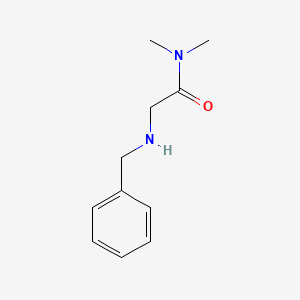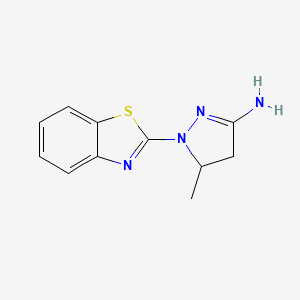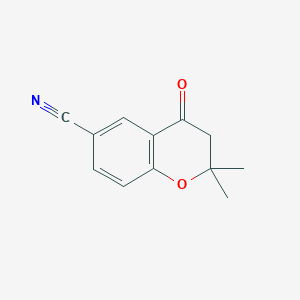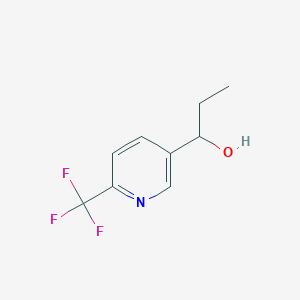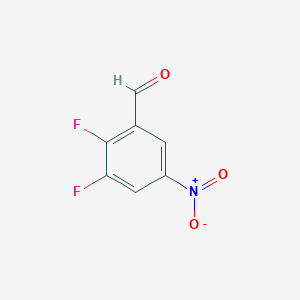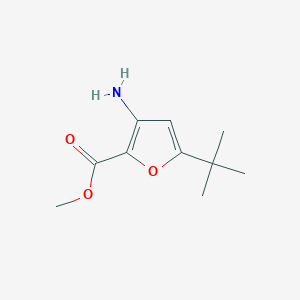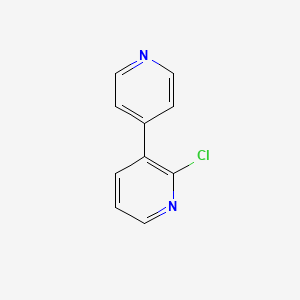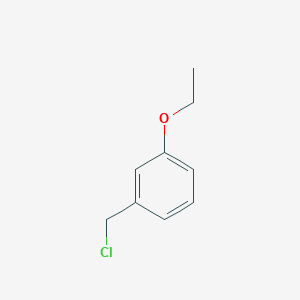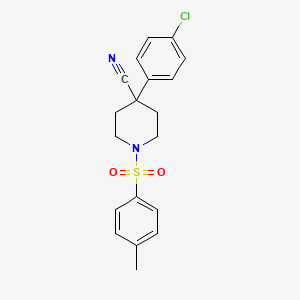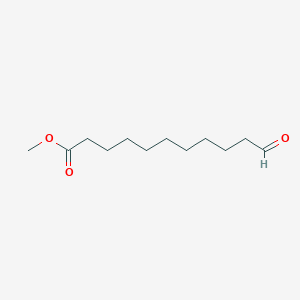![molecular formula C9H9NO3S B8769237 4-Methyl-2-(methylsulfonyl)benzo[d]oxazole CAS No. 791594-86-0](/img/structure/B8769237.png)
4-Methyl-2-(methylsulfonyl)benzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(methylsulfonyl)benzo[d]oxazole is an organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This compound is characterized by the presence of a methyl group at the 4-position and a methylsulfonyl group at the 2-position of the benzoxazole ring. It is a crystalline solid that is soluble in organic solvents but insoluble in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(methylsulfonyl)benzo[d]oxazole typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-aminophenol, which is then subjected to a cyclization reaction to form the benzoxazole ring.
Methylation: The 4-position of the benzoxazole ring is methylated using methyl iodide in the presence of a base such as potassium carbonate.
Sulfonylation: The 2-position is then sulfonylated using methylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(methylsulfonyl)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
4-Methyl-2-(methylsulfonyl)benzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(methylsulfonyl)benzo[d]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound without the methyl and methylsulfonyl groups.
2-Methylbenzoxazole: Similar structure but lacks the methylsulfonyl group.
4-Methylbenzoxazole: Similar structure but lacks the methylsulfonyl group.
Uniqueness
4-Methyl-2-(methylsulfonyl)benzo[d]oxazole is unique due to the presence of both the methyl and methylsulfonyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
791594-86-0 |
|---|---|
Molecular Formula |
C9H9NO3S |
Molecular Weight |
211.24 g/mol |
IUPAC Name |
4-methyl-2-methylsulfonyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H9NO3S/c1-6-4-3-5-7-8(6)10-9(13-7)14(2,11)12/h3-5H,1-2H3 |
InChI Key |
GWJMRTXJBNWAEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=N2)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


